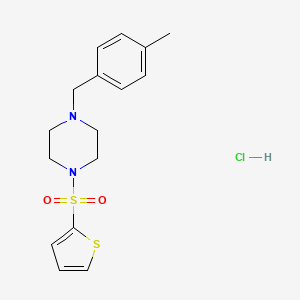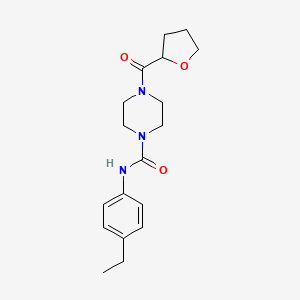![molecular formula C21H23N3OS B4423473 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4423473.png)
1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, also known as MPTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. This compound has been shown to protect against oxidative stress and inflammation, which are common factors in many diseases. This compound also has the ability to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, neuroprotective effects, and anti-cancer properties. This compound has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine in laboratory experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying cellular processes. Additionally, this compound has been shown to have neuroprotective and anti-cancer properties, making it a potential candidate for the development of new therapies. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
Direcciones Futuras
There are many potential future directions for research on 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, this compound's anti-cancer properties make it a promising candidate for the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use in the treatment of cardiovascular diseases such as hypertension.
Propiedades
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-25-20-9-7-19(8-10-20)24-13-11-23(12-14-24)15-18-16-26-21(22-18)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMZNMYEODLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4423405.png)

![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423437.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4423439.png)
![methyl {[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4423444.png)
![N-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4423452.png)



![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4423488.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4423495.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4423497.png)

![ethyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B4423509.png)